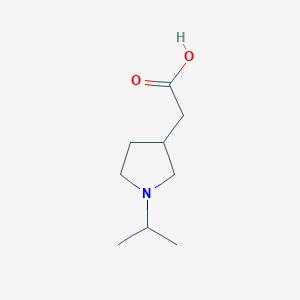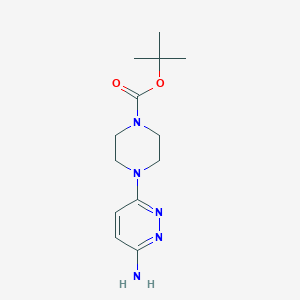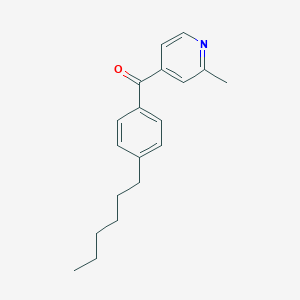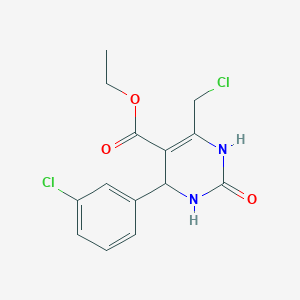
2-(1-异丙基-3-吡咯烷基)乙酸
描述
“2-(1-Isopropyl-3-pyrrolidinyl)acetic acid” is a chemical compound with the molecular formula C9H17NO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “2-(1-Isopropyl-3-pyrrolidinyl)acetic acid”, can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “2-(1-Isopropyl-3-pyrrolidinyl)acetic acid” is represented by the molecular formula C9H17NO2 . This indicates that the compound contains 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.科学研究应用
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core structure in 2-(1-Isopropyl-3-pyrrolidinyl)acetic acid , is widely utilized in medicinal chemistry due to its versatility and biological activity. It serves as a scaffold for developing novel compounds with potential therapeutic effects. The saturated five-membered ring structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule, which is crucial for binding to enantioselective proteins .
Stereochemistry and Enantioselective Synthesis
Stereochemistry plays a significant role in the biological profile of drug candidates. The stereogenicity of carbons in the pyrrolidine ring can lead to different biological activities based on the spatial orientation of substituents. This property is essential for designing new compounds with specific enantioselective properties, making 2-(1-Isopropyl-3-pyrrolidinyl)acetic acid a valuable compound in research focused on chiral drugs .
Advanced Battery Science
In the field of advanced battery science, 2-(1-Isopropyl-3-pyrrolidinyl)acetic acid may be explored for its potential applications in electrolyte formulations or as a precursor for creating conductive polymers. Its structural properties could contribute to the development of more efficient and stable battery systems .
Adsorption and Removal of Rare Earth Metal Ions
The compound has been studied for its ability to adsorb rare earth metal ions. This application is particularly relevant in environmental science and industrial processes where the removal of these ions is necessary. The compound’s effectiveness in adsorption analyses suggests potential for water treatment and purification technologies .
Three-Dimensional (3D) Molecular Coverage
Due to the non-planarity of the pyrrolidine ring, 2-(1-Isopropyl-3-pyrrolidinyl)acetic acid offers increased 3D coverage in molecular models. This feature, known as “pseudorotation,” is advantageous in the design of molecules that require a specific 3D shape for their function, such as enzyme inhibitors or receptor agonists/antagonists .
Physicochemical Parameter Modification
The introduction of the pyrrolidine ring into molecules can significantly alter their physicochemical parameters. This alteration is beneficial for optimizing ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles of drug candidates, leading to better pharmacokinetics and pharmacodynamics .
Synthetic Strategies and Chemical Reactions
2-(1-Isopropyl-3-pyrrolidinyl)acetic acid: can be synthesized from various cyclic or acyclic precursors, offering a range of synthetic strategies for chemists. Additionally, the functionalization of preformed pyrrolidine rings, such as proline derivatives, provides a pathway for creating diverse bioactive molecules .
Structure-Activity Relationship (SAR) Studies
The compound’s structure allows for detailed SAR studies, which are crucial for understanding the relationship between the chemical structure of a molecule and its biological activity. These studies help in identifying the most promising compounds for further development in drug discovery .
属性
IUPAC Name |
2-(1-propan-2-ylpyrrolidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(2)10-4-3-8(6-10)5-9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJHRCAUUATHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267417 | |
| Record name | 1-(1-Methylethyl)-3-pyrrolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220030-68-1 | |
| Record name | 1-(1-Methylethyl)-3-pyrrolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methylethyl)-3-pyrrolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















